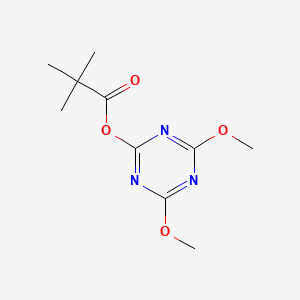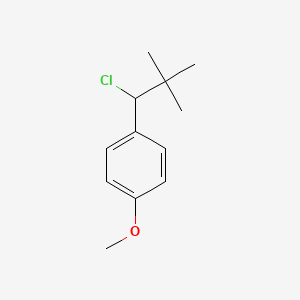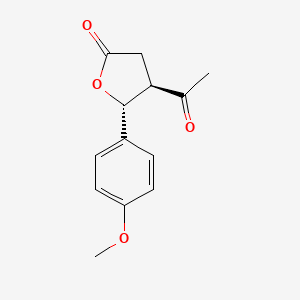
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one is a chiral compound that belongs to the class of oxolanes It is characterized by the presence of an acetyl group at the 4th position and a methoxyphenyl group at the 5th position on the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with an acetylating agent in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives
Applications De Recherche Scientifique
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one involves its interaction with specific molecular targets. The acetyl and methoxyphenyl groups play a crucial role in binding to these targets, which can include enzymes and receptors. The compound’s effects are mediated through pathways that involve modulation of enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5S)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one
- (4R,5R)-4-acetyl-5-(4-hydroxyphenyl)oxolan-2-one
- (4R,5R)-4-acetyl-5-(4-methylphenyl)oxolan-2-one
Uniqueness
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one is unique due to its specific stereochemistry and functional groups. The presence of the methoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature also allows for the exploration of enantioselective reactions and processes.
Propriétés
Numéro CAS |
91478-28-3 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-8(14)11-7-12(15)17-13(11)9-3-5-10(16-2)6-4-9/h3-6,11,13H,7H2,1-2H3/t11-,13-/m0/s1 |
Clé InChI |
JFOACNRBDGTYBU-AAEUAGOBSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC=C(C=C2)OC |
SMILES canonique |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


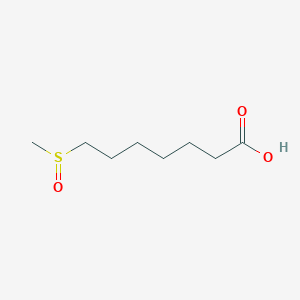

![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
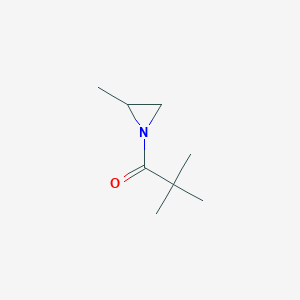


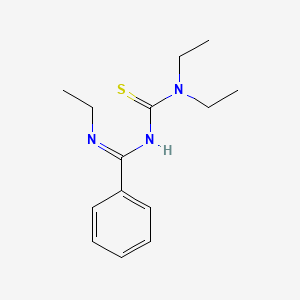
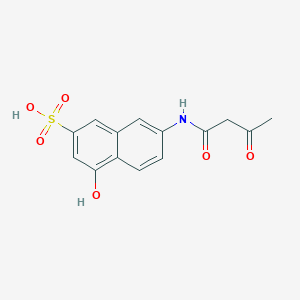
![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
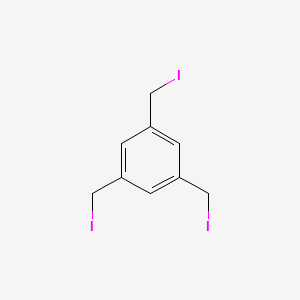

![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
